molecular formula C8H7ClO3 B8621303 4-Chloro-1,3-benzodioxole-5-methanol

4-Chloro-1,3-benzodioxole-5-methanol

Cat. No.: B8621303
M. Wt: 186.59 g/mol
InChI Key: PDVZKTRCSSNEJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1,3-benzodioxole-5-methanol is a useful research compound. Its molecular formula is C8H7ClO3 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7ClO3

Molecular Weight

186.59 g/mol

IUPAC Name

(4-chloro-1,3-benzodioxol-5-yl)methanol

InChI

InChI=1S/C8H7ClO3/c9-7-5(3-10)1-2-6-8(7)12-4-11-6/h1-2,10H,3-4H2

InChI Key

PDVZKTRCSSNEJP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)CO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-3,4-dimethoxybenzaldehyde was converted to 4-chloro-1,3-benzodioxole-5-carboxaldehyde by the method of S. T. Ross, R. G. Franz, J. W. Wilson, R. A. Hahn and H. M. Sarau, J. Heterocyclic Chemistry, (1986) 23, 1805. Reduction of the aldehyde was then carried out with sodium borohydride (1 equivalent) in THF at 0° C. to provide 4-chloro-1,3-benzodioxole-5-methanol (Examples 30A, 31 A).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.